2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
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Overview
Description
2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-difluorobenzyl group and a thiophen-2-yl group, forming a ketone structure. The oxalate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3,4-difluorobenzyl chloride under basic conditions to form the intermediate piperazine derivative. Subsequent reaction with thiophen-2-carbonyl chloride in the presence of a suitable base yields the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperazine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: : The ketone group can be reduced to an alcohol.
Substitution: : The fluorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Alcohol derivatives: from reduction reactions.
Substituted benzyl derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the difluorobenzyl group and the thiophen-2-yl group. Similar compounds might include other piperazine derivatives or compounds with different substituents on the benzyl ring. These compounds may have different biological activities or chemical properties.
List of Similar Compounds
Piperazine derivatives with different substituents
Compounds with benzyl rings substituted with various functional groups
Thiophene derivatives with different substituents
Properties
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUPHRGEXZRPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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